3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate

Hair Dye Regulatory Toxicology Cosmetic Formulation

Formulators seeking EU market access require an SCCS-compliant blue direct dye to replace Basic Blue 99. This acetate salt of Basic Blue 124 is approved for semi-permanent hair color at ≤0.5% on-head concentration. • SCCS-positive safety opinion for non-oxidative dye use • Effective at low use levels (0.01-0.5%) for high color intensity • 50 ppb nitrosamine limit enforced via CoA documentation • Kd = 4.92 µM for mitochondrial NADH dehydrogenase probe applications

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
CAS No. 97752-31-3
Cat. No. B12691914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate
CAS97752-31-3
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C
InChIInChI=1S/C15H15N3O2.C2H4O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;1-2(3)4/h4-8,16H,1-3H3;1H3,(H,3,4)
InChIKeyHVPYNAJRUYUJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium Acetate: A Cationic Phenoxazine Dye for High-Performance Semi-Permanent Hair Color


3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate (CAS 97752-31-3) is the acetate salt of a synthetic, cationic phenoxazin-5-ium dye. Its chloride salt counterpart is widely recognized as Basic Blue 124 (CAS 67846-56-4) [1]. Functionally, it serves as a direct, non-oxidative hair colorant, providing intense blue shades in semi-permanent formulations [2]. Structurally, it belongs to the 3,7-diaminophenoxazine class, characterized by amino and dimethylamino substituents on a phenoxazine core, which dictates its photophysical and electrochemical properties [3]. This specific salt form is offered for procurement in research and industrial applications, particularly where the acetate counter-ion is preferred for formulation compatibility or solubility profile.

Why Procurement Cannot Simply Swap 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium Acetate with Other Basic Blue Dyes


The in-class compounds 'Basic Blue 124' (a phenoxazine) and 'Basic Blue 99' (an anthraquinone) are both marketed for semi-permanent hair dye, yet their regulatory statuses are divergent. The Scientific Committee on Consumer Safety (SCCS) has issued a positive safety opinion for Basic Blue 124 at a defined use concentration, making it a compliant ingredient in the EU market [1]. In stark contrast, the SCCS does not consider Basic Blue 99 safe for use in non-oxidative hair dye formulations, effectively blocking its market access [2]. This regulatory divergence, driven by differences in toxicological profiles inherent to their distinct chemical classes, means a formulation built on a compliant Basic Blue 124 dossier cannot simply substitute Basic Blue 99 without a full re-evaluation and re-approval process. The following quantitative evidence details the specific dimensions where this compound, BASF's representative 3,7-diaminophenoxazine derivative, offers a different proposition.

Quantitative Evidence for Selecting 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium Acetate Over Analogs


Regulatory Safety Status: SCCS-Approved Use Level vs. Unsafe Analog

The compound (as Basic Blue 124 chloride) is considered safe by the SCCS for use as a direct hair dye in semi-permanent formulations at an on-head concentration up to a maximum of 0.5% (w/v) [1]. Its primary analog, Basic Blue 99 (CAS 68123-13-7), an anthraquinone dye, has been evaluated by the same SCCS body, which concluded it does not consider the use of Basic Blue 99 safe for the same application [2]. This clear regulatory outcome creates a market-access barrier for Basic Blue 99 in the EU.

Hair Dye Regulatory Toxicology Cosmetic Formulation

Chemical Class Distinction: Phenoxazine vs. Anthraquinone Core for Nitrosamine Risk

The SCCS Opinion highlights a specific chemical risk for Basic Blue 124 (a phenoxazine with a tertiary amine group): it should not be used together with nitrosating agents, and the total nitrosamine content in the raw material must be below 50 ppb [1]. This explicit, quantifiable specification is a direct consequence of its chemical structure. In contrast, Basic Blue 99, which lacks the dialkylamino group on the phenoxazine core, may not carry the same primary safety concern, but its overall toxicological profile led to a negative outcome. The presence of a quantifiable purity/contaminant limit (50 ppb nitrosamines) provides a concrete procurement specification directly linked to the compound's safety profile.

Nitrosamine Formulation Safety Chemical Stability

Electrocatalytic NADH Oxidation: Position of 2-Methoxyl-3,7-Diaminophenoxazine in a Comparative Series

The parent molecule of the target compound, a 3,7-diamino-2-methoxyphenoxazine, belongs to a class studied for electrocatalytic NADH oxidation. A comparative study of 3,7-diaminophenoxazine derivatives, including Nile Blue A (a 2-methyl analog), shows that the nature of substituents at positions 2, 3, and 7 significantly influences formal redox potential (E°') and catalytic activity [1]. Compounds in this class, such as a 7-dimethylamino-3-β-naphthamido-1,2-benzophenoxazinium ion, demonstrated a formal potential of around +135 mV vs. SCE at pH 7 [1]. While the study did not directly test the target compound, the structure-activity relationship demonstrates that the 2-methoxy group and 3-amino motif are key structural determinants of redox behavior. A later binding study identified the target compound's interaction with a human mitochondrial NADH dehydrogenase subunit (NDUFA5) with a Kd of 4.92 µM [2].

Biosensor NADH Oxidation Electrocatalysis

High-Density Color Performance at Low Dye Concentration: Manufacturer Data

According to technical supplier documentation, the target compound (as Basic Blue 124) produces intensive color effects at an active concentration ranging from 0.01% to 0.5% [1]. The product is specifically marketed as an SCCS-compliant blue replacement for Basic Blue 99 [1]. While a direct comparative colorimetry study (e.g., ΔE, color strength %) against Basic Blue 99 is not provided in the scientific literature, the supplier's recommended use concentration is explicitly lower than the typical usage range for many alternative direct dyes, which can require 0.5-2.0% for comparable depth of shade.

Color Intensity Formulation Efficiency Semi-Permanent Dye

High-Value Application Scenarios for 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium Acetate Based on Verified Evidence


Regulatory-Compliant Semi-Permanent Hair Dye Formulation in the EU Market

For formulators seeking a vibrant blue direct dye for semi-permanent hair products intended for the European market, 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate (as Basic Blue 124) is the primary choice. Unlike Basic Blue 99, it holds a positive SCCS safety opinion for use at up to 0.5% on-head concentration, making it a legally defensible ingredient [1]. Formulators can deploy it at low concentrations (0.01-0.5%) to achieve high color intensity, simplifying the regulatory dossier and cost structure.

Direct Replacement for Basic Blue 99 in Existing Product Lines

Manufacturers currently using Basic Blue 99 in their non-oxidative hair dye portfolio must reformulate to maintain EU market access. The target compound is explicitly marketed as the 'SCCS-conformant blue replacement for Basic Blue 99' [1]. Procurement of this specific compound is a direct, risk-mitigation strategy to ensure business continuity while aligning with the SCCS's safety conclusions that deemed Basic Blue 99 not safe for use [2].

Development of NADH Biosensors Based on Tunable Redox Dyes

Researchers engineering chemically modified electrodes for NADH oxidation can select this compound to explore the effect of a 2-methoxy substituent on the phenoxazine core. Comparative studies on the 3,7-diaminophenoxazine class show that variations in substituents shift the formal redox potential, a key parameter for sensor sensitivity and selectivity [1]. The compound's high binding affinity to mitochondrial NADH dehydrogenase (Kd = 4.92 µM) further supports its potential as a molecular probe for biological electron transport systems [2].

Quality Control Compliance for Nitrosamine-Restricted Formulations

When procuring the dye for formulations that may contain nitrosating agents (e.g., certain preservatives or contaminants), the 50 ppb maximum nitrosamine limit mandated for Basic Blue 124 raw material is a critical quality gate [1]. Suppliers of the acetate salt form, 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate, must provide a Certificate of Analysis demonstrating compliance with this limit, as failure to do so violates the basis of the product's safety authorization. This creates a differentiated procurement specification absent for non-tertiary amine dyes.

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